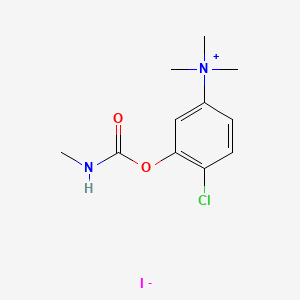
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group, a chloro-substituted phenyl ring, and a trimethylammonium group, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of methyl carbamate with 2-chloro-5-(trimethylammonio)phenol in the presence of a suitable iodide source. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction . The process may also require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies such as high-throughput screening and process optimization can improve the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted phenyl esters. These products can be further utilized in different applications, depending on their chemical properties.
科学的研究の応用
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trimethylammonium group allows it to bind to negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological processes. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-methyl-, 2-methyl-5-(dimethylamino)phenyl ester, methiodide
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
63981-88-4 |
|---|---|
分子式 |
C11H16ClIN2O2 |
分子量 |
370.61 g/mol |
IUPAC名 |
[4-chloro-3-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H15ClN2O2.HI/c1-13-11(15)16-10-7-8(14(2,3)4)5-6-9(10)12;/h5-7H,1-4H3;1H |
InChIキー |
SPLLMWUMIKAOIJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




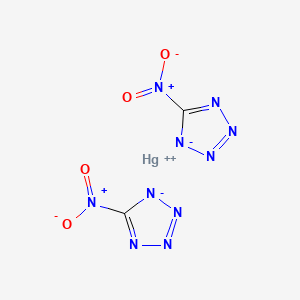
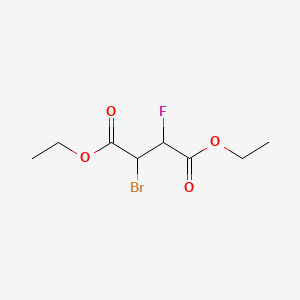
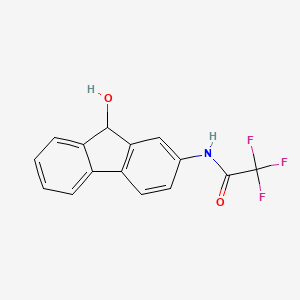
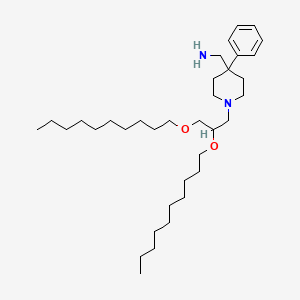
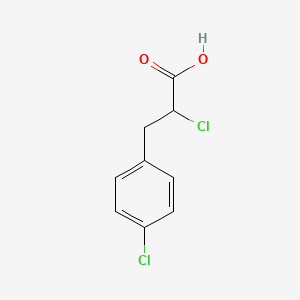
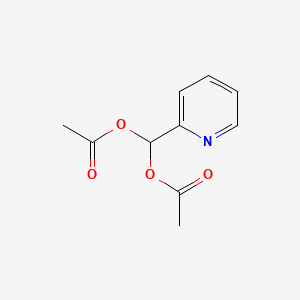
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)

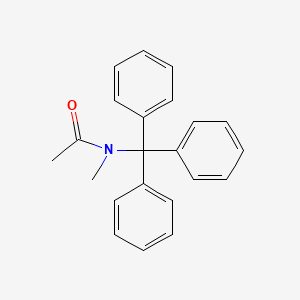
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
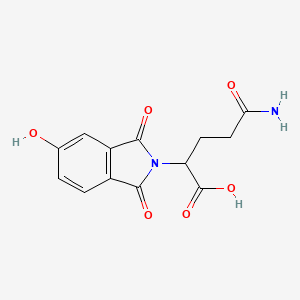
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
